5-{1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole
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Description
- Pyrrolidine Ring : The central pyrrolidine ring contributes to the compound’s rigidity and three-dimensional shape. This five-membered nitrogen-containing ring is widely used in medicinal chemistry due to its versatility and potential for drug development .
Synthesis Analysis
- Functionalization of Preformed Pyrrolidine Rings : For instance, proline derivatives can be modified to yield the target compound .
Molecular Structure Analysis
The compound’s molecular formula is C~19~H~20~N~2~O~3~ . Its three-dimensional arrangement, including stereochemistry, significantly impacts its biological profile. Different stereoisomers may exhibit varying binding modes to enantioselective proteins .
Chemical Reactions Analysis
The compound’s reactivity depends on its functional groups. It may participate in reactions such as acylation , oxidation , and cyclization . Investigating its chemical behavior is crucial for understanding its potential applications .
Future Directions
: Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, article number 34 (2021). Read more : “Design and synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-dione derivatives as potential anticancer agents.” Journal of Enzyme Inhibition and Medicinal Chemistry, Volume 35, Issue 1 (2020). [Read more](https://link.springer.com/article/10.1007/s11030-020-10093-3
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-17-11-9-15(10-12-17)14-19(25)24-13-5-8-18(24)21-22-20(23-27-21)16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFWVAFYRPCDQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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